2-Fluoro-3'-morpholinomethyl benzophenone
CAS No.: 898791-92-9
Cat. No.: VC2286601
Molecular Formula: C18H18FNO2
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898791-92-9 |
|---|---|
| Molecular Formula | C18H18FNO2 |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | (2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H18FNO2/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
| Standard InChI Key | FPPOYEHSOYUINE-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Introduction
2-Fluoro-3'-morpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C18H18FNO2 and a molecular weight of approximately 299.3 g/mol . It belongs to the benzophenone class of compounds, which are known for their applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a fluorine atom and a morpholinomethyl group attached to a benzophenone core.
Synthesis and Preparation
The synthesis of 2-Fluoro-3'-morpholinomethyl benzophenone typically involves multi-step organic reactions. These steps may include fluorination of the aromatic ring and the attachment of a morpholinomethyl group to the benzophenone structure. Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
Comparative Analysis Table
| Compound | Notable Features |
|---|---|
| 2-Fluoro-3'-morpholinomethyl benzophenone | Contains fluorine and morpholinomethyl groups |
| 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone | Includes bromine in addition to fluorine and morpholinomethyl groups |
| Benzophenone | Base structure without halogen or morpholine substitutions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume